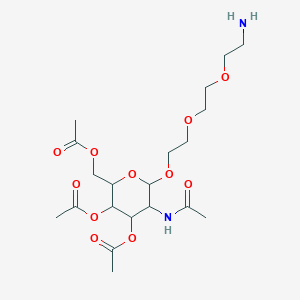
5-Acetamido-2-(acetoxymethyl)-6-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)tetrahydro-2h-pyran-3,4-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetamido-2-(acetoxymethyl)-6-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)tetrahydro-2h-pyran-3,4-diyl diacetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as acetamido, acetoxymethyl, and aminoethoxy groups. These functional groups contribute to its reactivity and potential utility in different chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-2-(acetoxymethyl)-6-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)tetrahydro-2h-pyran-3,4-diyl diacetate typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the tetrahydro-2h-pyran core, followed by the introduction of the acetamido and acetoxymethyl groups. The aminoethoxy groups are then added through a series of etherification reactions. Each step requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency and cost-effectiveness, utilizing automated systems to control reaction parameters and ensure consistent product quality. The use of high-purity starting materials and advanced purification techniques, such as chromatography, would be essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
5-Acetamido-2-(acetoxymethyl)-6-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)tetrahydro-2h-pyran-3,4-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound’s potential bioactivity could be explored for therapeutic applications, such as drug development or as a diagnostic tool.
Industry: It may find use in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 5-Acetamido-2-(acetoxymethyl)-6-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)tetrahydro-2h-pyran-3,4-diyl diacetate exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The compound’s multiple functional groups allow for diverse modes of action, potentially affecting various cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Acetamido-2-(acetoxymethyl)-6-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)tetrahydro-2h-pyran-3,4-diyl diacetate include other tetrahydro-2h-pyran derivatives with different substituents. These compounds may share some chemical properties but differ in their specific reactivities and applications.
Uniqueness
What sets this compound apart is its combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C20H34N2O11 |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
[5-acetamido-3,4-diacetyloxy-6-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H34N2O11/c1-12(23)22-17-19(32-15(4)26)18(31-14(3)25)16(11-30-13(2)24)33-20(17)29-10-9-28-8-7-27-6-5-21/h16-20H,5-11,21H2,1-4H3,(H,22,23) |
InChI Key |
LRNPJVCNIUAKHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCOCCOCCN)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















